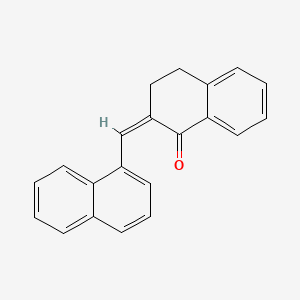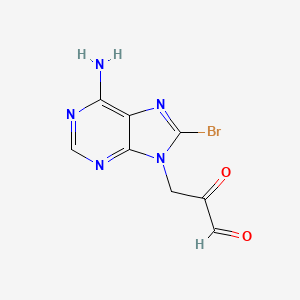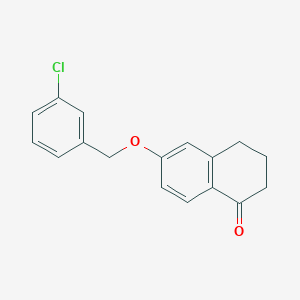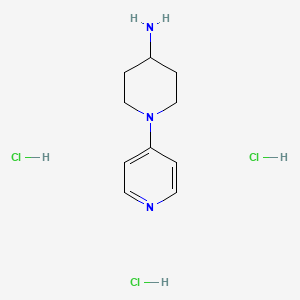![molecular formula C18H25NO2 B11838642 (4A'S,8A'R)-1'-Benzyloctahydro-1'H-spiro[[1,3]dioxolane-2,6'-quinoline]](/img/structure/B11838642.png)
(4A'S,8A'R)-1'-Benzyloctahydro-1'H-spiro[[1,3]dioxolane-2,6'-quinoline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their rigid and stable three-dimensional structures. The presence of both dioxolane and quinoline moieties in its structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride, followed by cyclocondensation with various 1,2- and 1,3-dinucleophiles . The reaction conditions often require refluxing in anhydrous toluene with a catalytic amount of p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
(4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique structural properties.
Mecanismo De Acción
The mechanism of action of (4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- (4’R,4A’S,8’R,8A’R)-4’-((S)-1-Iodopropan-2-yl)-6’-methyl-8’-(®-3-methyl-1-tosylbutan-2-yl)-3’,4’,4A’,7’,8’,8A’-hexahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]
- (4A’S,5’R)-4A’-allyl-3’,4’,4A’,5’,6’,7’-hexahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-5’-yloxy (tert-butyl)dimethylsilane
Uniqueness
The uniqueness of (4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] lies in its specific stereochemistry and the combination of dioxolane and quinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C18H25NO2 |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
(4'aS,8'aR)-1'-benzylspiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline] |
InChI |
InChI=1S/C18H25NO2/c1-2-5-15(6-3-1)14-19-10-4-7-16-13-18(9-8-17(16)19)20-11-12-21-18/h1-3,5-6,16-17H,4,7-14H2/t16-,17+/m0/s1 |
Clave InChI |
FOBNTKGVBPMKRJ-DLBZAZTESA-N |
SMILES isomérico |
C1C[C@H]2CC3(CC[C@H]2N(C1)CC4=CC=CC=C4)OCCO3 |
SMILES canónico |
C1CC2CC3(CCC2N(C1)CC4=CC=CC=C4)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11838583.png)

![Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro-](/img/structure/B11838589.png)
![9-Tert-butyl 3-methyl 9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B11838597.png)


![2-Cbz-2,8-diazaspiro[5.5]undecane](/img/structure/B11838629.png)

![Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11838634.png)
![2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11838640.png)

